Benzene, 1-hexyl-4-(1-methyleneheptyl)-

Description

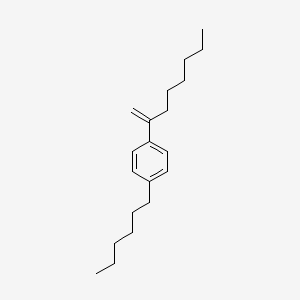

Benzene, 1-hexyl-4-(1-methyleneheptyl)- is a substituted aromatic compound featuring a benzene ring with two distinct alkyl substituents: a hexyl group (-C₆H₁₃) at position 1 and a 1-methyleneheptyl group (-CH₂-CH₂-C₅H₁₀-CH₂) at position 2. The 1-methyleneheptyl group introduces an unsaturated bond (methylene, CH₂=CH-) within the heptyl chain, conferring unique reactivity compared to fully saturated analogs.

Properties

CAS No. |

192385-20-9 |

|---|---|

Molecular Formula |

C20H32 |

Molecular Weight |

272.5 g/mol |

IUPAC Name |

1-hexyl-4-oct-1-en-2-ylbenzene |

InChI |

InChI=1S/C20H32/c1-4-6-8-10-12-18(3)20-16-14-19(15-17-20)13-11-9-7-5-2/h14-17H,3-13H2,1-2H3 |

InChI Key |

VDAOXOAOLBSVGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=C)CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-hexyl-4-(1-methyleneheptyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the following steps:

Preparation of the Alkyl Halide: The hexyl and methyleneheptyl groups are introduced through the use of corresponding alkyl halides.

Friedel-Crafts Alkylation: Benzene reacts with the alkyl halides in the presence of AlCl3, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of Benzene, 1-hexyl-4-(1-methyleneheptyl)- follows similar principles but on a larger scale. The process involves:

Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed.

Catalyst Recovery: Efficient recovery and recycling of the catalyst (AlCl3) are crucial for cost-effective production.

Purification: The final product is purified using distillation and recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-hexyl-4-(1-methyleneheptyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the hydrogenation of the double bond.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the benzene ring.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, elevated temperatures and pressures.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

Benzene, 1-hexyl-4-(1-methyleneheptyl)- has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-hexyl-4-(1-methyleneheptyl)- involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.

Pathways Involved: It may modulate signaling pathways, metabolic processes, and gene expression, leading to specific biological effects.

Comparison with Similar Compounds

Key Findings :

- Longer alkyl chains (e.g., C₉ in Benzene, (1-pentylnonyl)-) increase hydrophobicity and boiling points compared to shorter chains .

Compounds with Unsaturated (Methylene) Groups

The methylene group in the target compound differentiates it from saturated analogs:

| Compound Name | CAS Number | Molecular Formula | Key Features | Reactivity/Properties |

|---|---|---|---|---|

| Benzene, [(5E)-4-methylene-5-heptenyl]- | 668995-24-2 | C₁₄H₁₈ | Conjugated diene structure | Prone to Diels-Alder reactions |

| 1-methyl-4-(4-methylpent-4-enyl)benzene | 74672-08-5 | C₁₃H₁₈ | Isolated double bond | Moderate reactivity in additions |

Key Findings :

- Conjugated dienes (e.g., [(5E)-4-methylene-5-heptenyl]-) exhibit higher reactivity in cycloadditions compared to isolated double bonds .

- The target compound’s methylene group may undergo electrophilic additions (e.g., hydrogenation or halogenation) more readily than saturated chains.

Functionalized Benzene Derivatives

Substituents like halogens or ethers alter electronic effects on the benzene ring:

| Compound Name | CAS Number | Molecular Formula | Key Features | Reactivity/Properties |

|---|---|---|---|---|

| Benzene, 1-chloro-4-methyl- | 106-43-4 | C₇H₇Cl | Electron-withdrawing Cl substituent | Deactivates ring; directs meta |

| Benzene, 4-(1,5-dimethylhexyl)-2-methoxy-1-methyl | 88948-03-2 | C₁₆H₂₆O | Methoxy (-OCH₃) and methyl groups | Electron-donating OCH₃ directs para |

Key Findings :

- Electron-withdrawing groups (e.g., Cl) deactivate the benzene ring, reducing electrophilic substitution rates .

- Methoxy groups enhance ring activation, favoring para/ortho substitution, unlike the target compound’s alkyl groups, which are weaker activators .

Ethynyl and Cycloalkyl Substituents

Compounds with unsaturated or cyclic substituents highlight steric and electronic differences:

| Compound Name | CAS Number | Molecular Formula | Key Features | Reactivity/Properties |

|---|---|---|---|---|

| Benzene, 1-cyclohexyl-4-ethynyl- | 63327-42-4 | C₁₄H₁₆ | Ethynyl (-C≡CH) and cyclohexyl groups | High acidity (sp-hybridized H) |

Key Findings :

- Ethynyl groups increase acidity (pKa ~25) due to sp hybridization, enabling deprotonation and nucleophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.